molecular formula C18H16Cl2N2 B4885714 N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride

N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride

Cat. No. B4885714
M. Wt: 331.2 g/mol
InChI Key: NGKBTBYDWLKKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, commonly known as CPQ, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPQ belongs to the class of cyclopenta[b]quinoline derivatives, which have been shown to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of CPQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell proliferation, viral replication, and inflammation. CPQ has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication, and protease, which is involved in viral replication.
Biochemical and Physiological Effects
CPQ has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of viral replication. CPQ has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CPQ has several advantages for laboratory experiments, including its high purity and yield, which make it suitable for further applications. CPQ also exhibits a broad range of biological activities, making it a versatile compound for various research areas. However, the limitations of CPQ include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

The potential therapeutic applications of CPQ have sparked interest in further research to explore its full potential. Some future directions for CPQ research include:
1. Investigating the potential use of CPQ in combination with other drugs for cancer therapy.
2. Exploring the potential use of CPQ as an antiviral agent for the treatment of viral infections.
3. Investigating the potential use of CPQ in the treatment of inflammatory diseases.
4. Further studies to fully understand the mechanism of action and potential side effects of CPQ.
Conclusion
In conclusion, CPQ is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPQ exhibits various biological activities, including antitumor, antiviral, and anti-inflammatory properties, making it a versatile compound for various research areas. Further research is needed to fully understand the potential of CPQ and its mechanism of action.

Synthesis Methods

The synthesis of CPQ involves the condensation of 3-chloroaniline with 2,3-dihydro-1H-cyclopenta[b]quinolone in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of CPQ. The synthesis of CPQ has been optimized to yield high purity and yield, making it suitable for further applications.

Scientific Research Applications

CPQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, CPQ has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy. In viral infections, CPQ has been shown to inhibit the replication of HIV and HCV viruses, suggesting its potential use as an antiviral agent. In inflammation, CPQ has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2.ClH/c19-12-5-3-6-13(11-12)20-18-14-7-1-2-9-16(14)21-17-10-4-8-15(17)18;/h1-3,5-7,9,11H,4,8,10H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKBTBYDWLKKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NC4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

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